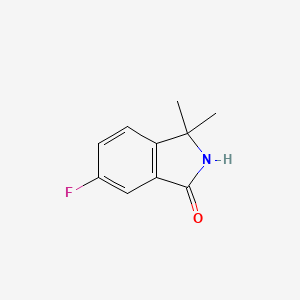

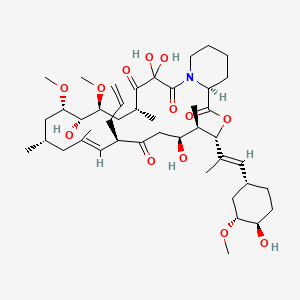

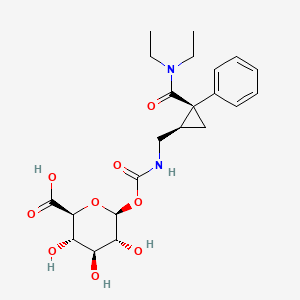

![molecular formula C28H36N4O2S B3322396 (3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1448443-35-3](/img/structure/B3322396.png)

(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

描述

(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]isothiazolyl group, a piperazinyl group, and a methanoisoindole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

作用机制

Target of Action

ent-Lurasidone, also known as Lurasidone, is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

Lurasidone acts as an antagonist at the D2, 5-HT2A, and 5-HT7 receptors, meaning it binds to these receptors and inhibits their activity . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . The antagonism of serotonin receptors is thought to improve the negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .

Biochemical Pathways

The biochemical pathways affected by Lurasidone involve the dopaminergic and serotonergic systems, which are critical for mood regulation and cognition . By inhibiting the overactivity of D2 receptors and modulating the activity of various serotonin receptors, Lurasidone can alleviate symptoms of schizophrenia and bipolar disorder .

Pharmacokinetics

Lurasidone is administered orally and its pharmacokinetic profile requires administration with food . In healthy adults, a 40 mg dose results in peak plasma concentrations in 1-3 hours, and it has a mean elimination half-life of 18 hours . It is mostly eliminated in the feces and is approximately 99% bound to serum plasma proteins . Lurasidone’s pharmacokinetics are approximately dose-proportional within the approved dosing range . It is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites .

生化分析

Biochemical Properties

ent-Lurasidone is a potent antagonist at dopamine D2, serotonin 5-HT2A and 5-HT7 receptors, and partial agonist at 5-HT1A receptors . It interacts with these receptors to exert its therapeutic effects . The interaction of ent-Lurasidone with these receptors is believed to be potentially related to effects on cognition and mood .

Cellular Effects

At a cellular level, ent-Lurasidone promotes neuronal plasticity and modulates epigenetic mechanisms controlling gene transcription . It also increases the expression of the neurotrophic factor BDNF in cortical and limbic brain regions . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

ent-Lurasidone exerts its effects at the molecular level through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and its distinctive 5-HT7 antagonistic activity . It also displays partial agonism at 5-HT1A receptors . These binding interactions with biomolecules lead to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In a study of healthy Chinese subjects, a 40 mg dose of ent-Lurasidone resulted in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h, and was mostly eliminated in the feces . This suggests that the effects of ent-Lurasidone can change over time in laboratory settings, with potential long-term effects on cellular function .

Metabolic Pathways

ent-Lurasidone is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . It should not be coadministered with strong CYP3A4 inducers or inhibitors . ent-Lurasidone does not significantly inhibit or induce CYP450 hepatic enzymes .

Transport and Distribution

After administration, ent-Lurasidone is widely distributed in the body . It is approximately 99% bound to serum plasma proteins . Specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, were not found in the search results.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves multiple steps, including the formation of the benzo[d]isothiazolyl group, the piperazinyl group, and the methanoisoindole core. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

化学反应分析

Types of Reactions

(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

科学研究应用

Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

Medicine: The compound could be investigated for its potential therapeutic effects, such as binding to specific receptors or enzymes.

Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.

相似化合物的比较

Similar Compounds

Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.

Other Piperazine Derivatives: Compounds with similar piperazine structures, which may have comparable biological activities.

Uniqueness

What sets (3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its specific combination of functional groups and stereochemistry, which may confer unique properties and interactions not seen in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

属性

IUPAC Name |

(1R,2S,6R,7S)-4-[[(1S,2S)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKDMSYBGKCJA-YBEUTXPYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448443-35-3 | |

| Record name | ent-Lurasidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448443353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENT-LURASIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLK3D758RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

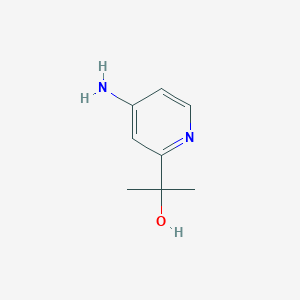

![6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL](/img/structure/B3322369.png)

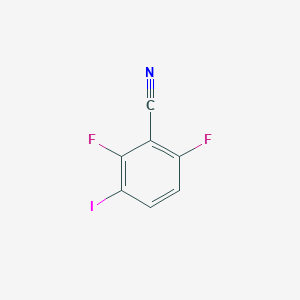

![[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B3322394.png)